4-(Difluoromethoxy)-3-ethoxybenzohydrazide
描述
Structure
3D Structure
属性
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3/c1-2-16-8-5-6(9(15)14-13)3-4-7(8)17-10(11)12/h3-5,10H,2,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRVJMIIWCOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
General Synthetic Routes to Benzohydrazides and their Precursors
Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). Their synthesis is well-established and typically involves the reaction of a carboxylic acid derivative with hydrazine (B178648).
Esterification and Hydrazinolysis Strategies
A common and widely employed method for the synthesis of benzohydrazides is the two-step process involving esterification of a benzoic acid followed by hydrazinolysis of the resulting ester.
The first step, esterification , involves the conversion of a benzoic acid derivative to its corresponding ester, typically a methyl or ethyl ester. This reaction is often catalyzed by an acid, such as sulfuric acid, in the presence of an excess of the corresponding alcohol. For instance, the Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol (B129727) in the presence of catalytic sulfuric acid yields the methyl ester.
The second step, hydrazinolysis , is the reaction of the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group to form the desired benzohydrazide (B10538). This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. A general representation of this two-step process is shown below:
Table 1: General Reaction Scheme for Esterification and Hydrazinolysis
| Step | Reaction | Reactants | Products |
| 1 | Esterification | Benzoic acid, Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Benzoic acid ester, Water |
| 2 | Hydrazinolysis | Benzoic acid ester, Hydrazine hydrate | Benzohydrazide, Alcohol |
Acylation Reactions for Hydrazide Formation
An alternative route to benzohydrazides involves the direct acylation of hydrazine with a more reactive carboxylic acid derivative, such as an acyl chloride. This method can be more direct than the esterification-hydrazinolysis sequence.
The acyl chloride is typically prepared by treating the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with hydrazine hydrate, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the benzohydrazide. This method is particularly useful when the starting benzoic acid is readily available.
Synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide and Related Fluorinated Aromatic Hydrazides
The synthesis of the specifically substituted this compound requires a multi-step approach that involves the strategic introduction of the difluoromethoxy and ethoxy groups onto the aromatic ring, followed by the formation of the hydrazide moiety.
Introduction of the Difluoromethoxy Moiety in Aromatic Systems
The introduction of the difluoromethoxy group (-OCHF₂) onto an aromatic ring is a key step in the synthesis of the target compound. This is typically achieved through the difluoromethylation of a hydroxyl group. A common starting material for this transformation is a suitably substituted phenol.
For the synthesis of this compound, a plausible precursor is a 3-ethoxy-4-hydroxybenzaldehyde (B1662144) or a related derivative. The difluoromethoxy group can be introduced by reacting the phenolic hydroxyl group with a difluoromethylating agent. Common reagents for this purpose include chlorodifluoromethane (B1668795) (CHClF₂) or sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions. For example, 3,4-dihydroxybenzaldehyde (B13553) can be selectively difluoromethylated at the 4-position. The reaction with chlorodifluoromethane is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. Phase-transfer catalysts can also be employed to improve the efficiency and selectivity of this reaction.
Selective Functionalization for Ethoxy Substitution
The introduction of the ethoxy group at the 3-position is another critical step. This can be achieved through the O-alkylation of a hydroxyl group at this position. The selectivity of this reaction is important, especially when other reactive sites are present in the molecule.
Starting from a catechol derivative like 3,4-dihydroxybenzaldehyde, selective protection of one hydroxyl group allows for the alkylation of the other. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been accomplished with various protecting groups, which can then be followed by ethylation of the 3-hydroxyl group. mdpi.com Alternatively, starting with a precursor where the 3-position is already functionalized with a hydroxyl group and the 4-position is appropriately substituted to allow for the introduction of the difluoromethoxy group later, selective O-ethylation can be performed using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.
A plausible synthetic route to the key intermediate, 4-(difluoromethoxy)-3-ethoxybenzoic acid, can be envisioned starting from 3,4-dihydroxybenzaldehyde. This would involve the selective difluoromethylation of the 4-hydroxyl group to give 3-hydroxy-4-(difluoromethoxy)benzaldehyde, followed by O-ethylation of the 3-hydroxyl group to yield 4-(difluoromethoxy)-3-ethoxybenzaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid would provide the necessary precursor for the final hydrazide formation. The oxidation of the aldehyde can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or sodium chlorite. Finally, the conversion of 4-(difluoromethoxy)-3-ethoxybenzoic acid to the target benzohydrazide can be accomplished using the standard methods of esterification followed by hydrazinolysis or via the formation of the acyl chloride and subsequent reaction with hydrazine. This intermediate is also a known component in the synthesis of Roflumilast. google.commedkoo.com
Derivatization and Scaffold Modification Strategies
Once this compound is synthesized, its structure can be further modified to explore structure-activity relationships for various applications. The benzohydrazide scaffold is a versatile platform for derivatization.
The hydrazide moiety itself offers several avenues for modification. The terminal -NH₂ group is nucleophilic and can react with a variety of electrophiles. A common derivatization is the condensation with aldehydes and ketones to form the corresponding hydrazones. derpharmachemica.com These reactions are typically carried out by refluxing the benzohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.
Table 2: Common Derivatization Reactions of Benzohydrazides
| Reaction Type | Reactant | Product |
| Hydrazone Formation | Aldehyde or Ketone | N'-substituted benzoylhydrazone |
| Acylation | Acyl chloride or Anhydride | N,N'-diacylhydrazine |
| Sulfonylation | Sulfonyl chloride | N'-sulfonylbenzohydrazide |
| Cyclization Reactions | Various reagents | Heterocyclic compounds (e.g., oxadiazoles, triazoles) |
Furthermore, the aromatic ring of the benzohydrazide can also be a site for modification, although the existing substituents will direct any further electrophilic aromatic substitution reactions.
Bioisosteric replacement is another strategy that can be applied to modify the this compound scaffold. This involves replacing a functional group with another group that has similar steric and electronic properties, with the aim of modulating the compound's biological activity, metabolic stability, or other properties. For example, the hydrazide moiety could be replaced with other linkers, or the difluoromethoxy and ethoxy groups could be replaced with other bioisosteric groups. nih.govresearchgate.netnih.gov
Scaffold hopping is a more advanced strategy in medicinal chemistry that involves replacing the central core of a molecule while retaining the key pharmacophoric features. uniroma1.itnih.govnamiki-s.co.jpchemrxiv.org Starting from the this compound scaffold, one could design and synthesize new molecules with different core structures that maintain a similar spatial arrangement of the key functional groups.
Synthesis of Novel Analogue Libraries for Structure-Activity Exploration
The generation of analogue libraries is a cornerstone of medicinal chemistry, allowing for the systematic evaluation of how different structural modifications impact the biological activity of a lead compound. For "this compound," a versatile synthetic approach would enable the modification of the difluoromethoxy, ethoxy, and hydrazide moieties. A plausible and efficient synthetic strategy would likely commence from a readily available starting material, such as 3-hydroxy-4-(difluoromethoxy)benzaldehyde or the corresponding benzoic acid.
A primary route to "this compound" involves the initial synthesis of the corresponding ethyl benzoate (B1203000) derivative. This can be achieved by first preparing 4-(difluoromethoxy)-3-ethoxybenzoic acid. While the direct synthesis of this specific benzoic acid is not widely documented in readily available literature, its commercial availability suggests established synthetic protocols. A logical approach would involve the etherification of a 3-hydroxy-4-(difluoromethoxy)benzoic acid precursor with an ethylating agent. Subsequently, the benzoic acid can be esterified to the ethyl benzoate. The final step to obtain the target benzohydrazide is the reaction of the ethyl 4-(difluoromethoxy)-3-ethoxybenzoate with hydrazine hydrate, a common and efficient method for the synthesis of benzohydrazides. thepharmajournal.com
To build a comprehensive analogue library for SAR exploration, modifications can be introduced at several key positions:
Variation of the 3-alkoxy group: Instead of an ethoxy group, a variety of other alkoxy groups can be introduced by using different alkyl halides in the etherification step of the 3-hydroxy precursor. This would allow for the exploration of the impact of chain length, branching, and the presence of cyclic or aromatic substituents at this position.
Modification of the hydrazide moiety: The core benzohydrazide can be further functionalized. For instance, it can be reacted with various aldehydes or ketones to form hydrazone derivatives. derpharmachemica.comderpharmachemica.com This opens up a vast chemical space for introducing different substituents and exploring their effect on the compound's properties.
Substitution on the aromatic ring: While the current focus is on the 3-ethoxy-4-(difluoromethoxy) substitution pattern, analogues with different substitution patterns on the benzene ring could also be synthesized. This would involve starting with differently substituted benzaldehyde (B42025) or benzoic acid precursors.
The table below outlines a representative selection of analogues that could be synthesized to explore the structure-activity relationship.
| R1 Group (at position 3) | R2 Group (Hydrazide modification) | Resulting Analogue Class |
| Methoxy | Unmodified | 4-(Difluoromethoxy)-3-methoxybenzohydrazide |
| Isopropoxy | Unmodified | 4-(Difluoromethoxy)-3-isopropoxybenzohydrazide |
| Benzyloxy | Unmodified | 3-(Benzyloxy)-4-(difluoromethoxy)benzohydrazide |
| Ethoxy | Benzylidene | (E)-N'-benzylidene-4-(difluoromethoxy)-3-ethoxybenzohydrazide |
| Ethoxy | 4-Nitrobenzylidene | (E)-4-(Difluoromethoxy)-3-ethoxy-N'-(4-nitrobenzylidene)benzohydrazide |
These synthetic strategies, primarily centered around the modification of a common benzohydrazide intermediate, provide a robust platform for generating a diverse library of analogues for detailed SAR studies.
Development of Stereoselective and Regioselective Synthetic Approaches
While the core structure of "this compound" is achiral, the introduction of chiral centers in its analogues or the selective synthesis of specific regioisomers is a critical aspect of advanced chemical transformations.
Stereoselective Synthesis:
Stereoselectivity becomes a key consideration when modifications to the parent molecule introduce chirality. For example, if the ethoxy group at the 3-position were to be replaced with a chiral alkoxy group, or if the hydrazide moiety were to be derivatized with a chiral aldehyde or ketone, the resulting product would be a mixture of diastereomers. The development of stereoselective synthetic methods would be essential to isolate and evaluate the biological activity of individual stereoisomers, as they often exhibit different pharmacological profiles.
Asymmetric synthesis techniques could be employed to achieve this. For instance, the use of chiral catalysts or auxiliaries during the alkylation of the 3-hydroxy group could favor the formation of one enantiomer over the other. Similarly, in the synthesis of hydrazone derivatives, the use of a chiral acid or base catalyst could induce facial selectivity in the reaction of the hydrazide with a prochiral carbonyl compound.
Regioselective Synthesis:
Regioselectivity is a crucial factor in the synthesis of the core aromatic scaffold of "this compound." The starting material, a substituted benzaldehyde or benzoic acid, must have the desired 3-ethoxy and 4-difluoromethoxy substitution pattern. The synthesis of the precursor, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, from 3,4-dihydroxybenzaldehyde requires the selective difluoromethoxylation of the hydroxyl group at the 4-position over the one at the 3-position. This regioselectivity can be influenced by factors such as the choice of base, solvent, and reaction conditions. For instance, the use of a bulky base might favor reaction at the less sterically hindered 4-position.
Furthermore, when considering the synthesis of analogues with additional substituents on the aromatic ring, regioselective methods for electrophilic or nucleophilic aromatic substitution would be necessary to install these groups at the desired positions. The directing effects of the existing ethoxy and difluoromethoxy groups would play a significant role in determining the outcome of such reactions. The difluoromethoxy group is generally considered to be ortho-, para-directing, while the ethoxy group is also an activating ortho-, para-director. Careful consideration of these directing effects is essential for the regioselective synthesis of more complex analogues.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Methodological Frameworks for Structure-Activity Relationship Elucidation
The elucidation of Structure-Activity Relationships (SAR) for benzohydrazide (B10538) derivatives involves a multidisciplinary approach, integrating computational and experimental techniques to build predictive models. A cornerstone of this framework is Quantitative Structure-Activity Relationship (QSAR) modeling. ijcrt.orgnih.gov QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical descriptors—such as electronic, steric, and hydrophobic properties—researchers can identify the key molecular features that drive the desired biological effect. ijcrt.org For instance, 2D-QSAR can provide insights into the general structural requirements for activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed understanding of how the three-dimensional arrangement of a molecule influences its interaction with a biological target. derpharmachemica.com
These computational models are often complemented by experimental techniques. The synthesis and biological evaluation of a series of analogues with systematic structural modifications allow for the validation and refinement of QSAR models. nih.gov Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are crucial for confirming the structures of these synthesized compounds. derpharmachemica.com Furthermore, molecular docking studies can simulate the binding of benzohydrazide derivatives to the active site of a target protein, providing valuable information about the specific intermolecular interactions that contribute to binding affinity and selectivity. nih.gov
Influence of Substituents on Molecular Activity Profiles within the Benzohydrazide Scaffold
The biological activity of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide is a composite of the contributions from its core benzohydrazide scaffold and its specific substituents. The nature and position of these substituents can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
The difluoromethoxy (-OCF₂H) group at the 4-position of the benzene (B151609) ring plays a critical role in modulating the molecule's properties. Fluorinated groups, such as difluoromethoxy and the closely related trifluoromethoxy, are known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov The introduction of fluorine atoms can alter the electronic properties of the aromatic ring, often enhancing the compound's ability to participate in favorable interactions with biological targets. nih.gov
The difluoromethyl group, in particular, is considered a lipophilic hydrogen bond donor, a property that allows it to act as a bioisostere for hydroxyl, thiol, or amine groups. acs.org This hydrogen bonding capability can be crucial for anchoring the ligand within the binding pocket of a receptor. rsc.org Furthermore, the presence of the difluoromethoxy group can block metabolic oxidation at the para-position, thereby increasing the compound's metabolic stability and prolonging its duration of action.
Table 1: Physicochemical Properties of Methoxy Analogs
| Compound | Substituent at 4-position | LogP (estimated) | Hydrogen Bond Donor Capacity | Metabolic Stability |
|---|---|---|---|---|
| This compound | -OCF₂H | Moderate-High | Yes | High |
| 4-Methoxy-3-ethoxybenzohydrazide | -OCH₃ | Moderate | No | Moderate |
In the context of the 3,4-disubstituted pattern, the ethoxy group, in conjunction with the 4-difluoromethoxy group, creates a specific electronic and steric environment on the aromatic ring. This substitution pattern can influence the orientation of the molecule within the binding pocket and affect its interactions with key amino acid residues. The interplay between the electron-withdrawing nature of the difluoromethoxy group and the electron-donating nature of the ethoxy group can fine-tune the electronic distribution of the entire scaffold.
The hydrazide (-CONHNH₂) functionality is a cornerstone of the biological activity of this class of compounds. The hydrazide moiety is a versatile functional group that can participate in multiple hydrogen bonding interactions as both a donor and an acceptor. frontiersin.orgmdpi.commdpi.com This ability to form strong and directional hydrogen bonds is often critical for high-affinity binding to biological targets. nih.gov
Furthermore, the hydrazide group can act as a linker, connecting the substituted benzoyl moiety to other chemical fragments, often leading to the formation of hydrazones with enhanced biological activities. nih.gov The conformational flexibility of the hydrazide linker allows the molecule to adopt an optimal orientation within the binding site to maximize favorable interactions. The nitrogen atoms of the hydrazide can also coordinate with metal ions, which is a property exploited in the design of certain enzyme inhibitors. nih.gov
Rational Design Principles for Optimized Analogues of this compound
The insights gained from SAR studies provide a foundation for the rational design of optimized analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netslideshare.net
Fragment-based drug discovery (FBDD) is a powerful strategy for lead optimization. frontiersin.orgrsc.org This approach involves identifying small molecular fragments that bind to the target and then growing, linking, or merging these fragments to create more potent and drug-like molecules. nih.gov In the context of this compound, the substituted benzoyl moiety can be considered a key fragment. researchgate.net
Core scaffold diversification involves modifying the central benzohydrazide structure to explore new chemical space and potentially discover novel modes of interaction with the target. This could involve replacing the benzene ring with other aromatic or heteroaromatic systems or modifying the hydrazide linker to alter its length, rigidity, and hydrogen bonding capacity. The goal is to identify novel scaffolds that retain the key binding interactions of the parent molecule while offering improved pharmacological properties.
Table 2: Proposed Modifications for Analogue Design
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Varying the 4-position substituent | Explore the impact of different haloalkoxy groups on lipophilicity and hydrogen bonding. | Enhanced potency and metabolic stability. |
| Modifying the 3-position alkoxy group | Investigate the effect of chain length and branching on steric fit and selectivity. | Improved target selectivity. |
| Replacing the hydrazide linker | Altering the flexibility and hydrogen bonding pattern of the linker. | Novel binding modes and improved affinity. |
| Core scaffold hopping | Replacing the benzoyl ring with other aromatic systems (e.g., pyridine, thiophene). | Discovery of novel intellectual property and improved drug-like properties. |
Ligand Efficiency and Target Selectivity Optimization Considerations
In the development of therapeutic agents based on the this compound scaffold, optimizing ligand efficiency (LE) and target selectivity are paramount for advancing a molecule from a preliminary hit to a viable clinical candidate. These two parameters are critical in modern drug design, ensuring that a compound achieves high potency while minimizing its molecular size and off-target activities.
Ligand Efficiency (LE)
Ligand efficiency is a metric used to evaluate the binding affinity of a compound in relation to its size, typically measured by the number of non-hydrogen atoms (heavy atoms, HA). taylorandfrancis.comnih.gov It provides insight into the quality of the binding and helps guide the optimization process away from simply increasing size and lipophilicity to gain potency—a trend that can lead to poor pharmacokinetic properties. nih.gov The goal is to maximize the binding energy contributed per atom. taylorandfrancis.com LE can be calculated using the following formula:
LE = ΔG / HA (where ΔG is the Gibbs free energy of binding, and HA is the heavy atom count)
For the this compound series, a key focus is on modifying the scaffold to enhance interactions with the target's active site without substantial increases in molecular weight. The 3-ethoxy-4-difluoromethoxy phenyl group is a critical pharmacophoric element, particularly for targets like phosphodiesterase 4 (PDE4), where it mimics the binding of the natural substrate cAMP. nih.gov Optimization strategies often involve subtle modifications to other parts of the molecule. For instance, replacing or substituting the hydrazide moiety can lead to significant gains in efficiency if the new group forms additional high-quality interactions, such as hydrogen bonds or favorable hydrophobic contacts.
The process involves an iterative cycle of design and synthesis. Modifications might include altering the substituents on an associated aromatic ring or changing the linker chemistry. Each modification is then assessed for its impact on both binding affinity (e.g., IC50) and ligand efficiency.
Illustrative Data on Ligand Efficiency Optimization
The following interactive table demonstrates how structural modifications to a hypothetical series of benzohydrazide derivatives might influence binding affinity and ligand efficiency. The data is conceptual and based on established medicinal chemistry principles for optimizing enzyme inhibitors.
| Compound ID | Modification on Hydrazide Moiety | IC50 (nM) | Heavy Atoms (HA) | Ligand Efficiency (LE) |
| A-1 | Unsubstituted Phenyl | 150 | 22 | 0.35 |
| A-2 | 4-Fluorophenyl | 75 | 23 | 0.37 |
| A-3 | 4-Hydroxyphenyl | 40 | 23 | 0.39 |
| A-4 | 3-Pyridyl | 90 | 22 | 0.36 |
Table Notes: This table is for illustrative purposes. IC50 values are hypothetical. Ligand Efficiency is calculated based on binding energy derived from IC50 and the number of heavy atoms.
In this example, the addition of a hydroxyl group (Compound A-3) leads to a significant improvement in IC50, which translates to a higher ligand efficiency, suggesting the formation of a key hydrogen bond in the target's active site.
Target Selectivity
Target selectivity is a measure of a drug's ability to interact with its intended biological target over other proteins in the body. For inhibitors targeting enzymes from large families, such as phosphodiesterases (PDEs), selectivity is crucial for minimizing side effects. nih.gov The PDE4 enzyme family, a common target for anti-inflammatory drugs, has four main subtypes (PDE4A, B, C, and D). researchgate.net Non-selective inhibition of other PDE families (e.g., PDE3) or specific PDE4 subtypes (e.g., PDE4D, which is linked to emesis) can lead to undesirable effects. researchgate.netfrontiersin.org
Achieving selectivity relies on exploiting subtle differences in the amino acid composition and topology of the active sites between different enzymes. In the context of this compound derivatives, modifications to the molecule's periphery are explored to engage with non-conserved regions of the binding pocket. The core benzohydrazide structure provides a foundational scaffold that can be systematically altered. For example, extending a substituent into a subtype-specific sub-pocket can dramatically increase selectivity.
Computational modeling and molecular docking studies are often employed to rationalize observed SAR and to predict modifications that could enhance selectivity before undertaking synthetic efforts. mdpi.com
Illustrative Data on Target Selectivity Optimization
This interactive table illustrates how structural changes in a hypothetical series could affect selectivity between two different enzyme targets, such as PDE4 and an off-target like PDE3.
| Compound ID | Structural Feature | PDE4 IC50 (nM) | PDE3 IC50 (nM) | Selectivity Index (PDE3/PDE4) |
| B-1 | Small, non-polar group | 50 | 500 | 10 |
| B-2 | Bulky, hydrophobic group | 45 | 4500 | 100 |
| B-3 | Hydrogen-bond donor | 20 | 2500 | 125 |
| B-4 | Flexible alkyl chain | 80 | 800 | 10 |
Table Notes: This table is for illustrative purposes. IC50 values are hypothetical. The Selectivity Index is the ratio of the IC50 for the off-target to the IC50 for the primary target.
As shown, introducing a bulky hydrophobic group (Compound B-2) or a hydrogen-bond donor (Compound B-3) can significantly improve the selectivity index, indicating that these modifications are likely interacting with regions of the PDE4 active site that are not present in PDE3. This iterative optimization process is essential for developing a compound with a suitable therapeutic window.
Exploration of Molecular Interactions and Potential Biological Targets
Identification and Characterization of Putative Biological Macromolecular Targets
While direct studies on 4-(Difluoromethoxy)-3-ethoxybenzohydrazide are not extensively documented, research on analogous benzohydrazide (B10538) structures has revealed interactions with a variety of macromolecular targets. These targets are often enzymes that play crucial roles in pathological processes.
One of the well-documented targets for some benzohydrazide derivatives is monoamine oxidase (MAO) , an enzyme responsible for the degradation of neurotransmitters. For instance, the drug nialamide, which features a benzohydrazide core, is known to be a non-selective, irreversible MAO inhibitor. pensoft.net By inhibiting MAO, such compounds can increase the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.
Another class of enzymes that have been identified as targets for benzohydrazide derivatives are carbonic anhydrases (CAs) . These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Studies have shown that certain benzohydrazide derivatives can effectively inhibit human CA isozymes I and II. researchgate.net
In the context of cancer therapy, epidermal growth factor receptor (EGFR) kinase has been identified as a potential target. nih.gov EGFR is a key player in cell growth and proliferation, and its over-expression is common in many cancers. nih.gov Some novel benzohydrazide derivatives have been synthesized and evaluated as potential EGFR kinase inhibitors. nih.govnih.gov
For their antimicrobial properties, particularly against Mycobacterium tuberculosis, benzohydrazide derivatives have been shown to target enzymes involved in mycolic acid biosynthesis, such as enoyl-acyl carrier protein reductase (InhA) . derpharmachemica.com The well-known anti-tuberculosis drug isoniazid, a hydrazide derivative, functions through the inhibition of mycolic acid synthesis. pensoft.net Additionally, dihydrofolate reductase (DHFR) has been identified as a target for some antibacterial pyrrolyl benzohydrazide derivatives. bohrium.com
Other enzymes that have been identified as targets for various benzohydrazide derivatives include:
Urease : A number of benzohydrazide derivatives have demonstrated potent in vitro inhibitory activity against this enzyme. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, and some 2-(benzamido) benzohydrazide derivatives have shown potent inhibitory effects on both AChE and BChE. rsc.org
Tropomyosin receptor kinase A (TRKA) : Certain salicylic (B10762653) acid hydrazide hydrazones have been investigated as potential TRKA inhibitors for their anticancer activities. researchgate.net
The identification of these targets is often accomplished through a combination of in vitro enzyme assays and in silico molecular docking studies, which help to predict and rationalize the binding interactions between the benzohydrazide derivatives and the active sites of these macromolecules. researchgate.netderpharmachemica.comnih.govresearchgate.net
Hypothesized Molecular Mechanisms of Action for Benzohydrazide Derivatives
The diverse biological activities of benzohydrazide derivatives stem from several hypothesized molecular mechanisms of action. A primary mechanism is the inhibition of specific enzymes that are critical for the progression of a particular disease. pensoft.netresearchgate.netnih.govnih.govrsc.org The hydrazide moiety (-CONHNH2) is often crucial for this activity, as it can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues. pensoft.net
For example, in the case of MAO inhibition by compounds like nialamide, the benzohydrazide scaffold contributes to the irreversible binding to the enzyme, leading to a sustained increase in neurotransmitter levels. pensoft.net The mechanism of action for antimycobacterial benzohydrazides, such as isoniazid, involves the disruption of the bacterial cell wall synthesis. derpharmachemica.com
Beyond direct enzyme inhibition, some benzohydrazide derivatives are thought to exert their effects through metal chelation and scavenging of free radicals . pensoft.net This antioxidant activity is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This mechanism is particularly relevant for their potential neuroprotective and anti-inflammatory properties.
The versatility of the benzohydrazide scaffold allows for the synthesis of a wide range of derivatives with varied substituents on the benzene (B151609) ring. These substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes, its affinity for a particular biological target, and its metabolic stability.
In Vitro Assays for Investigating Target Engagement and Functional Modulation
A variety of in vitro assays are employed to investigate the interaction of benzohydrazide derivatives with their putative biological targets and to assess their functional effects.
Enzyme Inhibition and Activation Studies (e.g., related to PDE4, if applicable to analogues)
Enzyme inhibition assays are a cornerstone in the evaluation of benzohydrazide derivatives. These assays measure the ability of a compound to reduce the activity of a specific enzyme. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Examples of enzyme inhibition assays used for benzohydrazide derivatives include:
Urease Inhibition Assay : The in vitro urease inhibitory activity of synthesized benzohydrazide derivatives has been evaluated, with some compounds showing potent inhibition compared to the standard inhibitor thiourea. nih.gov
Carbonic Anhydrase Inhibition Assay : The inhibitory effects of benzohydrazide derivatives on human carbonic anhydrase isozymes (hCA-I and hCA-II) have been investigated. researchgate.net
Cholinesterase Inhibition Assays : The potential of benzohydrazide derivatives as anti-Alzheimer's agents is assessed by measuring their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org
While not extensively reported for benzohydrazide derivatives specifically, phosphodiesterase 4 (PDE4) inhibitors are a significant class of anti-inflammatory drugs. nih.govmdpi.com PDE4 is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammation. mdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators. nih.gov Given the broad anti-inflammatory potential of some benzohydrazide derivatives, investigating their potential to inhibit PDE4 could be a valuable area of future research. A variety of molecules, including quinoline (B57606) and pyridazinone derivatives, have been identified as potent PDE4 inhibitors. nih.gov
Receptor Binding Profiling and Ligand-Receptor Interaction Analysis
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. merckmillipore.com These assays are crucial for identifying and characterizing compounds that act as agonists or antagonists at a particular receptor. A common format for these assays is a competitive binding assay, where a radiolabeled ligand with known affinity for the receptor is used. merckmillipore.com The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity of the test compound can be determined.
Cell-Based Phenotypic Screening Approaches for Biological Response Assessment
Cell-based phenotypic screening involves treating cultured cells with a compound and observing the resulting changes in cell morphology, proliferation, or other measurable phenotypes. nih.gov This approach allows for the assessment of a compound's biological activity in a more physiologically relevant context than a simple enzyme or receptor binding assay.
For benzohydrazide derivatives, cell-based assays are frequently used to evaluate their anticancer and antimicrobial activities.
Antiproliferative Assays : The MTT assay is a colorimetric assay commonly used to assess the cytotoxic effects of compounds on cancer cell lines. nih.gov Various benzohydrazide derivatives have been screened against a panel of human cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), HepG2 (liver), and HCT116 (colon), to determine their IC50 values. nih.govthepharmajournal.com
Antimicrobial Susceptibility Testing : The antimicrobial activity of benzohydrazide derivatives is often evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. derpharmachemica.comderpharmachemica.com For example, compounds have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria, as well as the fungus Aspergillus niger. derpharmachemica.comderpharmachemica.com
The following table summarizes some of the in vitro assays used to evaluate the biological activity of benzohydrazide derivatives:
| Assay Type | Target/Cell Line | Measured Parameter | Reference |
| Enzyme Inhibition | |||
| Urease Inhibition | Jack bean urease | IC50 | nih.gov |
| Carbonic Anhydrase Inhibition | Human CA-I and CA-II | IC50 | researchgate.net |
| Cholinesterase Inhibition | AChE and BChE | IC50 | rsc.org |
| EGFR Kinase Inhibition | EGFR | IC50 | nih.govnih.gov |
| Cell-Based Phenotypic Screening | |||
| Antiproliferative Assay (MTT) | A549, MCF-7, HeLa, HepG2 | IC50 | nih.gov |
| Antiproliferative Assay (MTT) | HCT116 | IC50 | thepharmajournal.com |
| Antimicrobial Susceptibility | S. aureus, E. coli, A. niger | MIC | derpharmachemica.comderpharmachemica.com |
No Publicly Available Research on the Computational Chemistry of this compound
Following a comprehensive search of scientific literature and databases, no specific research was found detailing the computational chemistry and in silico predictive modeling of the chemical compound This compound . Therefore, it is not possible to provide an article based on the requested detailed outline, which includes molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and virtual screening specific to this compound.
The requested analysis requires dedicated studies where researchers have applied these computational methods to this compound to investigate its properties, such as its interaction with biological targets, predict its activity based on its structure, understand its conformational dynamics, or identify it as a potential candidate in drug discovery screenings.
While the techniques mentioned in the outline are standard and widely used in computational drug design and medicinal chemistry, their application and the resulting data are specific to the molecule under investigation. Without published studies focusing on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Researchers and organizations interested in the computational profile of this compound would need to conduct de novo studies to generate the data required for the analyses outlined in the user's request.
Future Research Trajectories and Broader Academic Impact
Synergistic Application of Synthetic Chemistry and Computational Biology in Chemical Probe Discovery
No information available.
Development of the 4-(Difluoromethoxy)-3-ethoxybenzohydrazide Scaffold for Advanced Chemical Biology Probes and Tools
No information available.
Strategies for Lead Compound Advancement in Preclinical Research Contexts
No information available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
